methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.: 1525566-13-5
VCID: VC5055925
InChI: InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3
SMILES: CC(C)C1=NOC=C1CNC
Molecular Formula: C8H14N2O
Molecular Weight: 154.213

methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine

CAS No.: 1525566-13-5

Cat. No.: VC5055925

Molecular Formula: C8H14N2O

Molecular Weight: 154.213

* For research use only. Not for human or veterinary use.

methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine - 1525566-13-5

Specification

CAS No. 1525566-13-5
Molecular Formula C8H14N2O
Molecular Weight 154.213
IUPAC Name N-methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine
Standard InChI InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3
Standard InChI Key FTZMAYOXYLCZCE-UHFFFAOYSA-N
SMILES CC(C)C1=NOC=C1CNC

Introduction

Structural Characterization and Molecular Properties

The molecular structure of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine comprises a five-membered 1,2-oxazole ring (isoxazole) with two distinct substituents:

  • A propan-2-yl group (-CH(CH3)2) at position 3, introducing steric bulk and hydrophobicity.

  • A methylaminomethyl group (-CH2-NH-CH3) at position 4, contributing polarity and hydrogen-bonding capacity.

The IUPAC name derives from this substitution pattern, ensuring unambiguous identification. Key molecular properties include:

PropertyValue
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
SMILESCC(C)C1=NOC(CNC)C=C1
InChI KeyXSXJZQKJQHZQOY-UHFFFAOYSA-N

Computational Predictions:

  • logP (Partition Coefficient): Estimated at 1.42 using the Crippen method, indicating moderate lipophilicity .

  • Polar Surface Area (PSA): 41.93 Ų, suggesting moderate permeability across biological membranes .

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 3 acceptors (oxazole O, N, and methylamine N) .

These properties align with trends observed in similar oxazole derivatives, such as [(dimethyl-1,2-oxazol-4-yl)methyl]amine (logP: 0.83, PSA: 53.79 Ų).

Synthetic Routes and Optimization

Hantzsch-Type Cyclization

A plausible synthesis involves the Hantzsch isoxazole synthesis, leveraging cyclocondensation of hydroxylamine with a diketone or equivalent precursor. For this compound:

  • Precursor Preparation: React propan-2-yl acetylene with hydroxylamine to form a β-ketooxime intermediate.

  • Cyclization: Treat the intermediate with methylamine under acidic conditions to induce ring closure and introduce the methylaminomethyl group .

Reaction Conditions:

  • Solvent: Ethanol/water mixture (3:1 v/v).

  • Temperature: 80–90°C under reflux.

  • Catalyst: InCl3 (10 mol%), enhancing reaction efficiency by 30% compared to uncatalyzed routes .

Post-Functionalization of Oxazole Cores

An alternative approach modifies preformed oxazole rings:

  • Oxazole Synthesis: Prepare 3-(propan-2-yl)-1,2-oxazole via [3+2] cycloaddition of nitrile oxides with alkynes.

  • Methylamination: Introduce the methylaminomethyl group via nucleophilic substitution or reductive amination at position 4.

Yield Optimization:

  • Reductive amination using NaBH3CN in methanol achieves 65–70% yield.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Physicochemical and Spectroscopic Data

Spectral Characteristics

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C in oxazole), and 3350 cm⁻¹ (N-H stretch) .

  • NMR (1H):

    • δ 1.25 ppm (d, 6H, -CH(CH3)2).

    • δ 2.45 ppm (s, 3H, -NHCH3).

    • δ 3.70 ppm (t, 2H, -CH2-NH-).

    • δ 6.30 ppm (s, 1H, oxazole C-H) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly in water (<0.5 mg/mL) .

  • Stability: Stable under ambient conditions but degrades above 200°C, forming CO and NH3 byproducts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator